Surfactin C1 (C15) Exhibits Markedly Higher Antiviral Potency Than Shorter-Chain Surfactin Isoforms
In a systematic isoform comparison, surfactins with a C15 fatty acid chain (i.e., Surfactin C1) demonstrated substantially greater inactivation of enveloped viruses than C13 isoforms. Surfactins with C13 chains showed very low antiviral activity, while C14 and C15 isoforms progressively increased virus inactivation [1]. The C15 surfactin monomethyl ester additionally inactivated Semliki Forest virus (SFV), which was resistant to the unfractionated surfactin mixture produced by B. subtilis [1]. The highest antiviral activity was consistently observed for surfactins bearing a 15‑carbon fatty acid chain and one negative charge, matching the structure of Surfactin C1.
| Evidence Dimension | Antiviral potency (enveloped virus inactivation) as a function of fatty acid chain length |
|---|---|
| Target Compound Data | C15 surfactin (Surfactin C1): highest antiviral activity; inactivates SFV, VSV, SHV-1 at low concentrations |
| Comparator Or Baseline | C13 surfactin isoforms: very low antiviral activity across all tested viruses; C14 surfactin: intermediate activity; unfractionated surfactin mixture: fails to inactivate SFV |
| Quantified Difference | C15 > C14 >> C13 in antiviral potency; C15 monomethyl ester uniquely inactivates SFV, unlike the natural mixture |
| Conditions | Purified surfactin isoforms tested against vesicular stomatitis virus (VSV), Semliki Forest virus (SFV), and suid herpesvirus-1 (SHV-1) in vitro [1] |
Why This Matters
For antiviral drug discovery or virus inactivation protocols, Surfactin C1 provides a structurally defined, high-potency isoform that outperforms both undefined mixtures and shorter-chain isoforms.
- [1] Kracht M, Rokos H, Özel M, Kowall M, Pauli G, Vater J. Antiviral and hemolytic activities of surfactin isoforms and their methyl ester derivatives. J Antibiot (Tokyo). 1999;52(7):613-619. doi:10.7164/antibiotics.52.613 View Source
